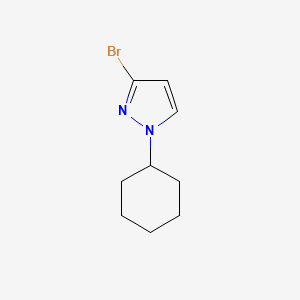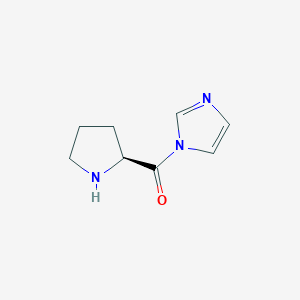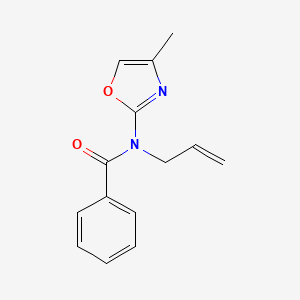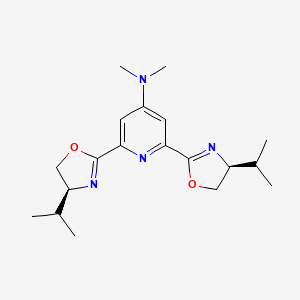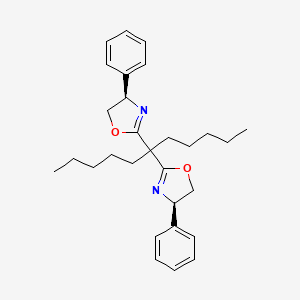
(4R,4'R)-2,2'-(Undecane-6,6-diyl)bis(4-phenyl-4,5-dihydrooxazole)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4R,4’R)-2,2’-(Undecane-6,6-diyl)bis(4-phenyl-4,5-dihydrooxazole) is a complex organic compound that belongs to the class of bis-oxazoline ligands. These compounds are known for their applications in asymmetric catalysis, particularly in the synthesis of chiral molecules. The presence of the phenyl groups and the undecane backbone contributes to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4R,4’R)-2,2’-(Undecane-6,6-diyl)bis(4-phenyl-4,5-dihydrooxazole) typically involves the reaction of an appropriate diol with a phenyl-substituted oxazoline under dehydrating conditions. Common reagents include thionyl chloride or phosphorus trichloride, which facilitate the formation of the oxazoline rings.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale batch reactions under controlled temperatures and pressures. The use of continuous flow reactors may also be employed to enhance the efficiency and yield of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
(4R,4’R)-2,2’-(Undecane-6,6-diyl)bis(4-phenyl-4,5-dihydrooxazole) can undergo various chemical reactions, including:
Oxidation: The phenyl groups can be oxidized to form phenol derivatives.
Reduction: The oxazoline rings can be reduced to form amino alcohols.
Substitution: The hydrogen atoms on the phenyl rings can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine or nitric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenol derivatives, while reduction can produce amino alcohols.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (4R,4’R)-2,2’-(Undecane-6,6-diyl)bis(4-phenyl-4,5-dihydrooxazole) is used as a chiral ligand in asymmetric catalysis. It helps in the synthesis of enantiomerically pure compounds, which are important in the production of pharmaceuticals and agrochemicals.
Biology
The compound may also find applications in biological research, particularly in the study of enzyme mechanisms and protein-ligand interactions.
Medicine
In medicine, chiral ligands like (4R,4’R)-2,2’-(Undecane-6,6-diyl)bis(4-phenyl-4,5-dihydrooxazole) are used in the synthesis of chiral drugs, which can have different therapeutic effects compared to their racemic mixtures.
Industry
Industrially, this compound can be used in the production of fine chemicals and materials that require high levels of enantiomeric purity.
Mecanismo De Acción
The mechanism of action of (4R,4’R)-2,2’-(Undecane-6,6-diyl)bis(4-phenyl-4,5-dihydrooxazole) involves its role as a chiral ligand. It coordinates with metal ions to form chiral complexes, which can then catalyze asymmetric reactions. The molecular targets include various metal ions, and the pathways involved are those of catalytic cycles in asymmetric synthesis.
Comparación Con Compuestos Similares
Similar Compounds
- (4R,4’R)-2,2’-(Butane-2,2-diyl)bis(4-phenyl-4,5-dihydrooxazole)
- (4R,4’R)-2,2’-(Hexane-2,2-diyl)bis(4-phenyl-4,5-dihydrooxazole)
Uniqueness
Compared to similar compounds, (4R,4’R)-2,2’-(Undecane-6,6-diyl)bis(4-phenyl-4,5-dihydrooxazole) has a longer undecane backbone, which may influence its steric and electronic properties. This can result in different catalytic activities and selectivities in asymmetric reactions.
Propiedades
Fórmula molecular |
C29H38N2O2 |
|---|---|
Peso molecular |
446.6 g/mol |
Nombre IUPAC |
(4R)-4-phenyl-2-[6-[(4R)-4-phenyl-4,5-dihydro-1,3-oxazol-2-yl]undecan-6-yl]-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C29H38N2O2/c1-3-5-13-19-29(20-14-6-4-2,27-30-25(21-32-27)23-15-9-7-10-16-23)28-31-26(22-33-28)24-17-11-8-12-18-24/h7-12,15-18,25-26H,3-6,13-14,19-22H2,1-2H3/t25-,26-/m0/s1 |
Clave InChI |
JTVAPZDLNJXSSK-UIOOFZCWSA-N |
SMILES isomérico |
CCCCCC(CCCCC)(C1=N[C@@H](CO1)C2=CC=CC=C2)C3=N[C@@H](CO3)C4=CC=CC=C4 |
SMILES canónico |
CCCCCC(CCCCC)(C1=NC(CO1)C2=CC=CC=C2)C3=NC(CO3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


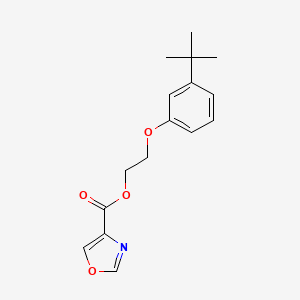
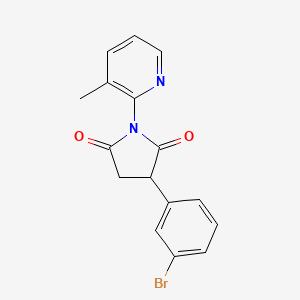
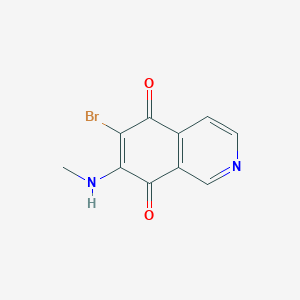
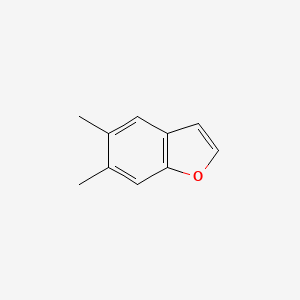
![Dicyclohexyl(3,3',5',6-tetramethoxy-[1,1'-biphenyl]-2-yl)phosphine](/img/structure/B12881132.png)
![N-[2-Methyl-4-(2-methylpropyl)-1,3-oxazol-5-yl]benzamide](/img/structure/B12881135.png)
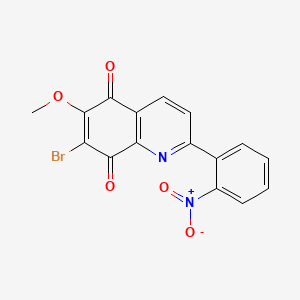
![2-Isopropylbenzo[d]oxazole](/img/structure/B12881142.png)
